![molecular formula C6H9N3O B605739 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one CAS No. 654666-65-6](/img/structure/B605739.png)
1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
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Overview
Description
1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is a chemical compound with the molecular formula C6H9N3O . It is also known as 3H-Pyrazolo[4,3-c]pyridin-3-one .
Molecular Structure Analysis
The molecular structure of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one consists of a pyrazolo[3,4-c]pyridin-3-one core, which is a bicyclic structure with a pyrazole ring fused to a pyridinone ring .Scientific Research Applications
GABA Receptor Agonist
Aza-THIP has been identified as a useful tool for molecular and behavioural pharmacological studies, particularly in distinguishing the GABA C antagonist effects of THIP from its GABA A agonist/partial agonist action .
Building Blocks for Medicinal Chemistry
Functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine, a compound related to aza-THIP, has been synthesized in a cost-efficient manner and demonstrated as a key intermediate for the introduction of different substituents . This makes it a valuable building block in medicinal chemistry.
Inhibitor of Blood Coagulation Factor Xa
The compound 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one has been identified as a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
Antifungal and Antibacterial Activities
Derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol have been synthesized and evaluated for their antifungal and antibacterial activities on various strains of fungi and bacteria .
Synthesis of Pyrazolo[3,4-b]pyridines
The compound 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is structurally similar to 1H-pyrazolo[3,4-b]pyridines, which have been synthesized and studied for their biomedical applications .
Catalyst Free/Base Catalyzed Reactions
1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one has been used in catalyst-free/base-catalyzed reactions .
Mechanism of Action
- Aza-THIP is a purine analog that undergoes conversion to its active metabolites: mercaptopurine (6-MP) and thioguanine (6-TGN) . This conversion occurs via the action of two enzymes: hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT) .
- HPRT and TPMT play crucial roles in the activation and deactivation of aza-THIP . The first metabolic step involves the conversion of aza-THIP to 6-MP , which is itself an immunosuppressant prodrug .
- Aza-THIP inhibits purine synthesis. Its active metabolites, 6-MP and 6-TGN , interfere with purine nucleotide production, disrupting DNA and RNA synthesis .
- Additionally, 6-TGN modulates the activation of rac1 when costimulated with CD28 , leading to T cell apoptosis .
- Aza-THIP affects several pathways:
- ADME Properties :
- Impact on Bioavailability : Variability in TPMT activity affects individual responses to aza-THIP .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMMUUFLHUEUKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717441 |
Source
|
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
654666-65-6 |
Source
|
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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